3-Cyanocinnamic acid

Overview

Description

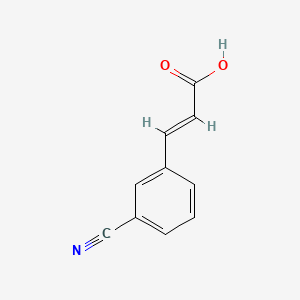

3-Cyanocinnamic acid is an organic compound with the molecular formula C10H7NO2 and an average mass of 173.168 Da .

Synthesis Analysis

The synthesis of this compound involves several methods . One of the methods involves the reaction of 3-Bromobenzonitrile and Acrylic acid . The yield of this reaction is approximately 92% .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques . Crystal structures of related cinnamic acid derivatives provided structural insight into hydrogen bond interactions in the solid state .Chemical Reactions Analysis

This compound has been found to undergo [2 + 2] topochemical cycloadditions . These reactions are temperature-dependent, and the compound becomes reactive when heated to 130 °C .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied . It has been found that the properties of this compound and related cinnamic acid derivatives can be influenced by factors such as the presence of substituents and the conditions of the environment .Scientific Research Applications

Photochemical Reactions

3-Cyanocinnamic acid demonstrates significant potential in photochemical reactions. A study by Dhurjati et al. (1991) found that this compound becomes reactive upon heating to 130 °C, illustrating its temperature-dependent solid-state photochemical reactions (Dhurjati, Sarma, & Desiraju, 1991).

Vibrational Analysis

Mojica, Vedad, & Desamero (2015) conducted a comparative Raman vibrational analysis of alpha-cyano-4-hydroxycinnamic acid and its derivative, alpha-cyano-3-hydroxycinnamic acid. This study provides insight into the structural and vibrational characteristics of these compounds (Mojica, Vedad, & Desamero, 2015).

Asymmetric Diels-Alder Reactions

Cativiela et al. (1992) researched the use of chiral derivatives of (E)-2-cyanocinnamic acid in asymmetric Diels-Alder reactions with cyclopentadiene. This highlights its application in synthetic organic chemistry and the synthesis of enantiomerically pure compounds (Cativiela et al., 1992).

Mass Spectrometry Analysis

Yan et al. (1997) found that a mixed matrix including alpha-cyano-4-hydroxycinnamic acid is effective for oligodeoxynucleotide analysis using matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). This demonstrates its utility in analytical chemistry for the sequencing analysis of oligonucleotides (Yan et al., 1997).

Spectral Properties

Research by Stankyavichyus et al. (1992) on the synthesis and spectral properties of phthalimidines and phthalides from 2-cyanocinnamic acids provides insights into their potential applications in the field of spectroscopy and material sciences (Stankyavichyus, Terent’ev, & Anyulis, 1992).

Future Directions

Mechanism of Action

Target of Action

3-Cyanocinnamic acid is a reactive compound that can participate in photochemical reactions with other compounds to form photodimers . It is known to interact with monocarboxylate transporters (MCTs), which are members of the solute carrier family 16 (SCL16 family) and consist of 14 known isoforms . These transporters play a crucial role in the metabolic flux of small ketone bodies such as lactic acid and pyruvic acid, especially in cancer cells .

Mode of Action

The interaction of this compound with its targets involves a stepwise cycloaddition process . The compound’s diradical nature makes it sensitive to UV light, and its photochemical reactions are simulated by quantum mechanics calculations . The seeming difference in the topochemical [2 + 2] photoreactivity of this compound and 4-cyanocinnamic acid is caused by differing degrees of ease of molecular motion in the crystals .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transport of monocarboxylic acids. The compound’s interaction with MCTs affects the transport of small ketone bodies such as lactic acid and pyruvic acid . This interaction can have significant downstream effects, particularly in the context of cancer cell metabolism .

Pharmacokinetics

Its reactivity and participation in photochemical reactions suggest that its adme (absorption, distribution, metabolism, and excretion) properties could be influenced by factors such as temperature and light exposure .

Result of Action

The primary result of this compound’s action is the formation of photodimers through photochemical reactions . In the context of cancer cell metabolism, the compound’s interaction with MCTs can inhibit cancer cell proliferation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light. The compound becomes reactive when heated to certain temperatures , and its photochemical reactions are sensitive to UV light . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-Cyanocinnamic acid is known to interact with various enzymes and proteins. It has been used to synthesize triazoles with antifungal activities and to prepare aminocyclohexylethyl-substituted methylsulfonyloxy and methylsulfonyl tetrahydrobenzazepines as dopamine receptor antagonists and antipsychotics .

Cellular Effects

It has been found to participate in photochemical reactions, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to participate in photochemical reactions. The diradical nature of this compound makes it sensitive to UV light, and the photochemical reactions are simulated by quantum mechanics calculations .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to become reactive when heated to 130°C due to differing degrees of molecular motion in crystals . This suggests that the effects of this compound can change over time under certain conditions.

Metabolic Pathways

It has been used to synthesize other compounds, suggesting that it may interact with various enzymes or cofactors .

Properties

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)

![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)

![2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3125679.png)